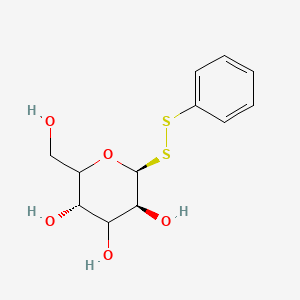
Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester (Mixture of Diastereomers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester (Mixture of Diastereomers) is a specialized biochemical compound used primarily in proteomics research. This compound is a derivative of L-lysine, an essential amino acid, and is modified to include an ethoxycarbonylethyl group and a methyl ester group. The “d4” designation indicates that the compound is deuterated, meaning it contains deuterium atoms, which are isotopes of hydrogen. This modification is often used to facilitate certain types of scientific analyses, such as mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester typically involves several steps:
Protection of the Amino Group: The amino group of L-lysine is first protected to prevent unwanted reactions. This can be achieved using a protecting group such as a tert-butyloxycarbonyl (Boc) group.
Introduction of the Ethoxycarbonylethyl Group: The protected L-lysine is then reacted with ethyl chloroformate in the presence of a base, such as triethylamine, to introduce the ethoxycarbonylethyl group.
Deprotection: The protecting group is removed under acidic conditions to yield the intermediate compound.
Deuteration: The intermediate is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms. This can be done using deuterated reagents.
Esterification: Finally, the compound is esterified using methanol and a catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like NMR spectroscopy, mass spectrometry, and HPLC are used to ensure the purity and quality of the compound.
化学反応の分析
Types of Reactions
Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxycarbonylethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) as a solvent.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with simpler structures.
Substitution: Substituted derivatives with new functional groups replacing the ethoxycarbonylethyl group.
科学的研究の応用
Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester has several applications in scientific research:
Proteomics: Used as a labeling reagent in mass spectrometry to study protein structures and functions.
Biological Studies: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medical Research: Investigated for its potential in drug development and therapeutic applications.
Industrial Applications: Used in the synthesis of specialized polymers and materials.
作用機序
The mechanism by which Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester exerts its effects involves:
Molecular Targets: The compound interacts with specific proteins and enzymes, modifying their activity.
Pathways Involved: It can influence metabolic pathways by acting as a substrate or inhibitor for certain enzymes.
類似化合物との比較
Similar Compounds
Nε-(Ethoxycarbonylethyl)-L-lysine Methyl Ester: Non-deuterated version of the compound.
Nε-(Carboxyethyl)-L-lysine: Lacks the ethoxy group.
Nε-(Acetyl)-L-lysine: Contains an acetyl group instead of an ethoxycarbonylethyl group.
Uniqueness
Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester is unique due to its deuteration, which enhances its utility in mass spectrometry by providing distinct isotopic labeling. This feature allows for more precise and accurate analysis in proteomics and other research fields.
特性
CAS番号 |
1356934-57-0 |
|---|---|
分子式 |
C12H24N2O4 |
分子量 |
264.358 |
IUPAC名 |
methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate |
InChI |
InChI=1S/C12H24N2O4/c1-4-18-11(15)9(2)14-8-6-5-7-10(13)12(16)17-3/h9-10,14H,4-8,13H2,1-3H3/t9?,10-/m0/s1/i5D2,6D2 |
InChIキー |
WJTUJLFAVAPQNV-QUKDWPKGSA-N |
SMILES |
CCOC(=O)C(C)NCCCCC(C(=O)OC)N |
同義語 |
(S)-N6-(2-Ethoxy-1-methyl-2-oxoethyl)-L-lysine-d4 Methyl Ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride](/img/structure/B587125.png)


![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3](/img/structure/B587132.png)
![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-d3](/img/structure/B587133.png)







